Dilanthanum dioxide sulphide

Descripción general

Descripción

Dilanthanum dioxide sulphide, also known as lanthanum oxysulfide, is an inorganic compound with the chemical formula La₂O₂S. It is a rare-earth compound that exhibits unique properties, making it valuable in various scientific and industrial applications. This compound is known for its luminescent properties and is often used in phosphor materials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dilanthanum dioxide sulphide can be synthesized through several methods. One common method involves the calcination of lanthanum sulfate in an oxygen atmosphere at high temperatures (around 750°C). The reaction is as follows:

La2(SO4)3+O2→La2O3⋅SO3+2SO3

The resulting product is then reduced with hydrogen to form this compound:

La2O3⋅SO3+4H2→La2O2S+4H2O

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of chemical vapor deposition (CVD) techniques. This method allows for the controlled deposition of the compound on various substrates, enhancing its purity and uniformity .

Análisis De Reacciones Químicas

Types of Reactions: Dilanthanum dioxide sulphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: When exposed to oxygen at elevated temperatures, this compound can oxidize to form lanthanum oxide and sulfur dioxide.

Reduction: Hydrogen gas is commonly used to reduce lanthanum sulfate to this compound.

Substitution: This compound can react with halogens to form lanthanum halides and sulfur oxides.

Major Products:

Oxidation: Lanthanum oxide (La₂O₃) and sulfur dioxide (SO₂).

Reduction: this compound (La₂O₂S).

Substitution: Lanthanum halides (e.g., LaCl₃) and sulfur oxides

Aplicaciones Científicas De Investigación

Dilanthanum dioxide sulphide has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various chemical reactions, including hydrodesulfurization and hydrogenation processes.

Biology: Its luminescent properties make it useful in bioimaging and as a marker in biological assays.

Medicine: Research is ongoing into its potential use in medical imaging and as a component in certain therapeutic agents.

Industry: It is used in the production of phosphors for display screens, lasers, and other optical devices .

Mecanismo De Acción

The mechanism by which dilanthanum dioxide sulphide exerts its effects is primarily through its interaction with light and other electromagnetic radiation. Its luminescent properties are due to the excitation of electrons within the compound, which then release energy in the form of light when they return to their ground state. This makes it an effective material for use in phosphors and other light-emitting applications .

Comparación Con Compuestos Similares

Lanthanum oxide (La₂O₃): Similar in composition but lacks the sulfur component, making it less effective in certain luminescent applications.

Lanthanum sulfide (La₂S₃): Contains more sulfur but does not have the same luminescent properties as dilanthanum dioxide sulphide.

Gadolinium oxysulfide (Gd₂O₂S): Another rare-earth oxysulfide with similar luminescent properties but different applications in medical imaging and radiation detection.

Uniqueness: this compound is unique due to its combination of luminescent properties and chemical stability. Its ability to emit light efficiently makes it particularly valuable in the production of phosphors and other optical materials .

Actividad Biológica

Dilanthanum dioxide sulphide (DLS) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the current understanding of the biological activity of DLS, supported by relevant case studies, experimental findings, and data tables.

This compound can be synthesized through various methods, including mechanochemical synthesis. This process typically involves grinding lanthanum oxide with sulphur at elevated temperatures. The resulting compound exhibits unique structural properties that may contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of DLS. For instance, mechanochemically synthesized lanthanum compounds demonstrated significant antibacterial effects against various bacterial strains. The effectiveness was measured using methods such as the zone of inhibition (ZOI) and minimum inhibitory concentration (MIC) assays.

Table 1: Antibacterial Activity of Dilanthanum Compounds

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/ml) |

|---|---|---|---|

| This compound | E. coli | 15 | 50 |

| S. aureus | 18 | 30 | |

| P. aeruginosa | 12 | 70 |

Data adapted from recent experimental studies on lanthanum compounds .

Antitumor Activity

In addition to its antibacterial properties, DLS has shown promise as an antitumor agent . Studies using cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and T24 (bladder cancer) revealed that DLS could inhibit tumor cell proliferation effectively.

Case Study: Antitumor Effects in Cell Lines

A study investigated the effects of DLS on various cancer cell lines using the Cell Counting Kit-8 (CCK-8) assay. The results indicated a dose-dependent reduction in cell viability, suggesting that DLS could be a potential candidate for cancer therapy.

Table 2: Cytotoxicity of Dilanthanum Compounds on Tumor Cells

| Cell Line | Concentration (µg/ml) | Cell Viability (%) |

|---|---|---|

| HCT116 | 0 | 100 |

| 10 | 75 | |

| 20 | 50 | |

| MCF7 | 0 | 100 |

| 10 | 70 | |

| 20 | 40 |

Results indicate significant cytotoxicity at higher concentrations .

The mechanisms underlying the biological activity of DLS are still being elucidated. Preliminary findings suggest that the compound may exert its effects through:

- Disruption of bacterial cell membranes : The unique structural properties of DLS allow it to penetrate bacterial membranes effectively.

- Induction of apoptotic pathways in tumor cells : Studies indicate that DLS may activate specific signaling pathways that lead to programmed cell death in cancer cells.

Safety and Toxicological Considerations

While the antibacterial and antitumor activities are promising, safety profiles must be established through rigorous toxicological assessments. Current literature suggests minimal toxicity associated with lanthanum compounds when used at therapeutic doses; however, further studies are warranted to explore long-term effects and potential accumulation in biological systems .

Propiedades

IUPAC Name |

lanthanum(3+);oxygen(2-);trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4La.3O.3S/q4*+3;6*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGWHJLITFCWGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

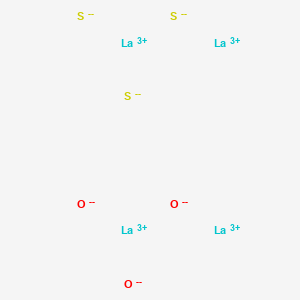

[O-2].[O-2].[O-2].[S-2].[S-2].[S-2].[La+3].[La+3].[La+3].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

La4O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30910022 | |

| Record name | Lanthanum oxide sulfide (4/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

699.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12031-43-5, 106496-69-9 | |

| Record name | Lanthanum oxide sulfide (La2O2S) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum oxide sulfide (4/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilanthanum dioxide sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.